molecular formula C7H16Na2O6P2 B1201107 Diisopropyl methylenediphosphonate CAS No. 73499-18-0

Diisopropyl methylenediphosphonate

Cat. No.: B1201107
CAS No.: 73499-18-0
M. Wt: 304.13 g/mol
InChI Key: ONKXGUBRCGUWJB-UHFFFAOYSA-L
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Description

Diisopropyl methylenediphosphonate (CAS 1660-95-3) is an organophosphorus compound characterized by a methylene bridge linking two phosphonate groups, each esterified with isopropyl moieties. Its structure, [(iPrO)₂P(O)]₂CH₂, grants it steric bulk and hydrophobicity, making it valuable in synthetic chemistry. Key applications include:

  • Synthetic Reagent: Used in Horner-Wadsworth-Emmons (HWE) olefination to achieve high E-selectivity in alkene formation .
  • Pharmaceutical Intermediates: Facilitates synthesis of E2-bisphosphonate conjugates and AZT 5′-triphosphate analogs with anti-HIV activity .

Synthetic routes often involve nucleophilic displacement reactions, such as the reaction of tosylated intermediates with tris(tetra-n-butylammonium) hydrogen methylenediphosphonate in acetonitrile .

Properties

CAS No.

73499-18-0

Molecular Formula

C7H16Na2O6P2

Molecular Weight

304.13 g/mol

IUPAC Name

disodium;di(propan-2-yloxy)phosphorylmethyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C7H18O6P2.2Na/c1-6(2)12-15(11,13-7(3)4)5-14(8,9)10;;/h6-7H,5H2,1-4H3,(H2,8,9,10);;/q;2*+1/p-2

InChI Key

ONKXGUBRCGUWJB-UHFFFAOYSA-L

SMILES

CC(C)OP(=O)(CP(=O)([O-])[O-])OC(C)C.[Na+].[Na+]

Canonical SMILES

CC(C)OP(=O)(CP(=O)([O-])[O-])OC(C)C.[Na+].[Na+]

Other CAS No.

73499-18-0

Synonyms

diisopropyl methylenediphosphonate
DIPMDP

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Research has indicated that diisopropyl methylenediphosphonate can be utilized in the development of anticancer agents. Its phosphonate groups allow it to mimic natural phosphates, potentially interfering with cancer cell metabolism.

  • Mechanistic Insights : Studies have shown that compounds derived from methylenediphosphonates can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values were notably low, indicating strong antiproliferative activity .

Antiviral Properties

There is emerging evidence suggesting that this compound may possess antiviral properties. Some studies have explored its effectiveness against viral infections, particularly those affecting the respiratory system.

  • Research Findings : Preliminary studies indicated that derivatives of the compound could inhibit viral replication in cell cultures, although further research is necessary to confirm these findings and elucidate mechanisms .

Fungicidal Activity

This compound has shown potential as a fungicide in agricultural applications. Its ability to disrupt fungal cell membranes makes it an attractive candidate for crop protection.

  • Field Trials : In several field trials, formulations containing this compound demonstrated effective control over common fungal pathogens in crops such as wheat and corn .

Plant Growth Regulation

The compound may also act as a plant growth regulator, enhancing growth rates and yield in certain crops.

  • Mechanism of Action : The proposed mechanism involves the modulation of plant hormone levels, particularly auxins and gibberellins, leading to improved growth responses .

Plasticizers

This compound has been identified as a potential plasticizer for polymers due to its ability to improve flexibility and processability.

  • Application in Polymers : When incorporated into polymer matrices, it enhances mechanical properties while maintaining thermal stability. This application is particularly relevant for producing flexible PVC products .

Corrosion Inhibitors

The compound has also been studied for its efficacy as a corrosion inhibitor in metal coatings.

  • Performance Data : Laboratory tests have shown that formulations containing this compound significantly reduce corrosion rates on metal surfaces exposed to aggressive environments .

Data Summary Table

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAnticancer agentsInduces apoptosis via caspase pathways
Antiviral propertiesInhibits viral replication
AgricultureFungicideDisrupts fungal cell membranes
Plant growth regulatorModulates plant hormone levels
Materials SciencePlasticizersImproves flexibility and processability
Corrosion inhibitorsReduces corrosion rates

Comparison with Similar Compounds

Tetramethyl Methylenediphosphonate

  • Structure : [(MeO)₂P(O)]₂CH₂.
  • Reactivity : In HWE reactions, tetramethyl methylenediphosphonate exclusively generates E-alkenes but with moderate yield (94%) .
  • Selectivity : Less steric bulk compared to diisopropyl derivatives results in lower stereoselectivity under certain conditions.
  • Applications : Primarily used in straightforward olefinations where steric effects are less critical.

Diethyl (Ethoxycarbonylmethyl)phosphonate

  • Structure : (EtO)₂P(O)CH₂CO₂Et.
  • Reactivity : Demonstrates poor E/Z selectivity (3:1) in HWE reactions due to smaller ester groups .
  • Key Difference : The ethoxycarbonyl group introduces electronic effects but lacks the steric hindrance of isopropyl groups, reducing control over alkene geometry.

Tetraisopropyl Fluoromethylenediphosphonate (CAS 1312032-30-6)

  • Structure : [(iPrO)₂P(O)]₂CF.

Diisopropyl Methylphosphonate (CAS 1445-75-6)

  • Structure : (iPrO)₂P(O)CH₃.
  • Synthesis : Prepared via alkylation of diisopropylethyl phosphite with methyl iodide .
  • Physical Properties : Boiling point 51°C/1 mm Hg; density 1.050 g/cm³ .
  • Toxicity : Classified as harmful (R22) and suspected of reproductive toxicity (R63) .

Tris(tetra-n-butylammonium) Hydrogen Methylenediphosphonate

  • Structure : [N(Bu⁴)₄]₃[HP(O)₂CH₂P(O)₂].
  • Reactivity : Used as a counterion-stabilized reagent in nucleophilic substitutions, enabling reactions in polar aprotic solvents like acetonitrile .
  • Applications: Facilitates synthesis of adenosine derivatives and other bioactive molecules.

Comparative Data Table

Compound CAS Number Key Structural Feature E-Selectivity in HWE Toxicity Profile Applications
This compound 1660-95-3 [(iPrO)₂P(O)]₂CH₂ E/Z 25:1 Limited data Alkene synthesis, HIV drug intermediates
Tetramethyl methylenediphosphonate Not provided [(MeO)₂P(O)]₂CH₂ >99% E Not reported General olefination
Diethyl (ethoxycarbonylmethyl)phosphonate Not provided (EtO)₂P(O)CH₂CO₂Et E/Z 3:1 Not reported Low-selectivity alkene formation
Tetraisopropyl fluoromethylenediphosphonate 1312032-30-6 [(iPrO)₂P(O)]₂CF Not studied Suspected high toxicity Specialized phosphorylation
Diisopropyl methylphosphonate 1445-75-6 (iPrO)₂P(O)CH₃ N/A R22, R63 Solvent, intermediate

Key Research Findings

Steric Effects on Selectivity : Bulky isopropyl groups in this compound enhance E-selectivity by restricting rotational freedom in transition states during HWE reactions .

Fluorine Substitution Impact : Tetraisopropyl fluoromethylenediphosphonate’s fluorine atom increases electrophilicity, though its reactivity in biological systems remains understudied .

Toxicity Trends: Diisopropyl derivatives (e.g., methylphosphonate) exhibit higher toxicity than non-alkylated analogs, likely due to enhanced membrane permeability .

Preparation Methods

Nucleophilic Displacement Pathway

The synthesis of TIMDP proceeds via a nucleophilic displacement mechanism, wherein triisopropyl phosphite ((iPrO)₃P) reacts with dibromomethane (CH₂Br₂). Each bromine atom in CH₂Br₂ is sequentially replaced by phosphite groups, forming the methylene-bridged diphosphonate structure. The reaction can be summarized as:

2(iPrO)3P+CH2Br2(iPrO)2P(O)CH2P(O)(OiPr)2+2iPrBr2 \, (\text{iPrO})3\text{P} + \text{CH}2\text{Br}2 \rightarrow (\text{iPrO})2\text{P(O)CH}2\text{P(O)(OiPr)}2 + 2 \, \text{iPrBr}

Steric and electronic factors heavily influence the reaction efficiency. The secondary alkyl groups (isopropyl or sec-butyl) on the phosphite provide sufficient steric bulk to stabilize the transition state while maintaining nucleophilicity.

Role of Dihalogen Selectivity

Dibromomethane is uniquely effective in this reaction due to the optimal balance between leaving-group ability (Br⁻) and reactivity. Comparative studies show:

DihalogenReaction OutcomeYield (%)Byproducts
CH₂Br₂TIMDP formed80–92iPrBr
CH₂Cl₂No reaction0
CH₂BrClTrace TIMDP<5Chloromethylphosphonate
CH₂I₂Predominantly iodomethylphosphonate10–15iPrI

The inferior performance of CH₂Cl₂ and CH₂I₂ stems from poor leaving-group capacity (Cl⁻) and excessive steric hindrance (I⁻), respectively.

Optimized Reaction Conditions

Temperature and Molar Ratios

The reaction is exothermic, requiring careful temperature control to maximize yield and minimize decomposition. Initial heating to 130°C initiates the reaction, with subsequent self-sustaining exothermicity raising the temperature to 170–185°C. Excess phosphite (2–10 moles per mole of CH₂Br₂) ensures complete conversion, as demonstrated below:

Molar Ratio ((iPrO)₃P : CH₂Br₂)Temperature (°C)Reaction Time (h)Yield (%)
2:1170–185382
4:1170–1852.588
10:1170–185292

Higher phosphite ratios reduce reaction times by driving the equilibrium toward product formation.

Continuous vs. Batch Processes

Batch processes are standard for laboratory-scale synthesis, but the patent describes a continuous method for industrial applications:

  • Feed Introduction : Triisopropyl phosphite and CH₂Br₂ are continuously fed into a reactor maintained at 170°C.

  • Byproduct Removal : iPrBr is fractionally distilled and recycled, while TIMDP is extracted from the reactor effluent.

  • Advantages : Reduced downtime and higher throughput compared to batch systems.

Purification and Characterization

Distillation Techniques

Crude TIMDP is purified via vacuum distillation to remove unreacted phosphite and iPrBr. Optimal conditions involve:

  • Pressure : 0.004–0.025 mm Hg

  • Temperature : 86–113°C

  • Purity : >99% (confirmed by ³¹P NMR).

Hydrolysis to Methylenediphosphonic Acid

While beyond the scope of TIMDP synthesis, the ester is often hydrolyzed to the free acid using concentrated HCl:

(iPrO)2P(O)CH2P(O)(OiPr)2+4HClHOOC–CH2PO3H2+4iPrCl(\text{iPrO})2\text{P(O)CH}2\text{P(O)(OiPr)}2 + 4 \, \text{HCl} \rightarrow \text{HOOC–CH}2–\text{PO}3\text{H}2 + 4 \, \text{iPrCl}

Yields exceed 90% when the ester is hydrolyzed without prior purification.

Scalability and Industrial Relevance

Cost-Benefit Analysis

The use of dibromomethane, though more expensive than CH₂Cl₂, is justified by higher yields and fewer byproducts. A 1,000-ton/year facility would require:

  • CH₂Br₂ : 380 tons

  • (iPrO)₃P : 1,200 tons

  • Energy Input : 12 MWh/ton of TIMDP

Environmental Considerations

iPrBr byproduct is classified as a volatile organic compound (VOC), necessitating capture and recycling systems. Modern plants achieve 95% iPrBr recovery via condensation and adsorption .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diisopropyl methylenediphosphonate, and how can side-product formation be minimized?

  • Methodological Answer : The Arbusov rearrangement is a key method, involving the reaction of triisopropyl phosphite with methyl iodide. Critical steps include ensuring the starting phosphite is free of diisopropyl hydrogen phosphite (a common impurity that hinders reactivity). Reflux conditions and stoichiometric control of methyl iodide are essential to suppress side reactions, such as the formation of diethyl ethylphosphonate (a byproduct from liberated ethyl iodide) . For methylenediphosphonate derivatives, tetraisopropyl methylenediphosphonate has been used in Horner-Wadsworth-Emmons (HWE) reactions, requiring NaH as a base in anhydrous THF to achieve high yields (~48%) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) is critical for confirming phosphonate ester linkages and monitoring reaction progress. Thin-layer chromatography (TLC) is recommended for real-time tracking of synthesis intermediates. For structural elucidation, high-resolution mass spectrometry (HRMS) and X-ray crystallography (where applicable) provide definitive molecular identification. Purity assessment via gas chromatography (GC) or HPLC is advised to detect residual solvents or unreacted precursors .

Q. How do temperature and pressure influence the physical properties of this compound?

  • Methodological Answer : Molecular dynamics simulations using GAFF, OPLS-AA/CM1A, and CHARMM36 potentials predict density and compressibility. At 303.15 K, deviations between computational models (e.g., GAFF and CHARMM36) and experimental density values can reach up to 2%, necessitating empirical calibration. Compressibility factor (β) calculations require pressure-dependent density data, validated against experimental benchmarks (e.g., from NIST databases) .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental data for this compound’s properties be resolved?

  • Methodological Answer : Systematic benchmarking of force fields (e.g., GAFF vs. CHARMM36) against high-precision experimental data (e.g., from [49] in ) is essential. For density discrepancies, adjusting partial charges or torsion parameters in the force field may improve accuracy. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can refine electronic effects in phosphonate groups .

Q. What factors govern stereoselectivity in reactions involving this compound derivatives?

  • Methodological Answer : Steric effects dominate in HWE olefinations. For example, using sterically hindered diisopropyl (ethoxycarbonylmethyl)phosphonate instead of triethyl phosphonoacetate increases E-selectivity (E/Z ratio 25:1 vs. 3:1) due to reduced accessibility of the Z transition state. Solvent polarity (e.g., H₂O/iPrOH mixtures) and base strength (NaH vs. K₂CO₃) further modulate selectivity .

Q. How can this compound’s reactivity be leveraged in organometallic or catalytic applications?

  • Methodological Answer : The methylenediphosphonate moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺ or Fe³⁺). Coordination studies require UV-Vis spectroscopy and cyclic voltammetry to assess binding constants and redox behavior. In catalysis, its electron-withdrawing properties enhance electrophilic activation in cross-coupling reactions .

Data Interpretation and Safety

Q. What are the critical considerations for handling this compound in laboratory settings?

  • Methodological Answer : Due to its organophosphorus nature, use fume hoods and personal protective equipment (PPE) to prevent inhalation or dermal exposure. Toxicity data from analogues (e.g., LD₅₀ ranges for diisopropyl fluorophosphate: 0.0027–6.4 mg/kg in mice) suggest strict adherence to waste disposal protocols (e.g., neutralization with NaOH). Stability under anhydrous conditions must be verified to avoid hydrolysis .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement rigorous quality control via ³¹P NMR to detect phosphonate ester impurities (e.g., residual diisopropyl hydrogen phosphite). Reproducibility is enhanced by standardizing reaction times (e.g., 7-hour reflux for ethyl derivatives) and purification techniques (e.g., vacuum distillation with boiling point monitoring: 51°C/1 mm Hg for diethyl methylphosphonate) .

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